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Compound of Interest

Compound Name: Dot1L-IN-7

Cat. No.: B12418133 Get Quote

Introduction to Dot1L and the Role of Chemical
Probes
Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique histone methyltransferase (HMT)

as it is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79).[1]

Unlike most other HMTs that possess a catalytic SET domain, DOT1L belongs to a different

structural class.[2] The methylation of H3K79 by DOT1L is predominantly associated with

actively transcribed genes and plays crucial roles in various cellular processes, including

transcriptional regulation, cell cycle progression, and DNA damage repair.[1][3]

The aberrant activity of DOT1L is a key driver in certain cancers, most notably in mixed-lineage

leukemia (MLL)-rearranged (MLLr) leukemias. In these malignancies, chromosomal

translocations result in MLL fusion proteins that aberrantly recruit DOT1L to specific gene loci,

such as HOXA9 and MEIS1.[3] This leads to hypermethylation of H3K79, sustained expression

of leukemogenic genes, and blockage of cell differentiation.[3][4] Consequently, DOT1L has

emerged as a high-priority therapeutic target.

A chemical probe is a small-molecule inhibitor that is potent, selective, and cell-permeable,

enabling the rigorous interrogation of a protein's function in cellular and in vivo models.

SGC0946 is a potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of

Dot1L, making it an ideal tool to dissect the functional consequences of Dot1L inhibition.[3]

SGC0946: A Validated Chemical Probe
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SGC0946 is a close analog of the pioneering Dot1L inhibitor EPZ004777. It functions by

competing with the natural cofactor SAM for the binding pocket of Dot1L, thereby preventing

the transfer of a methyl group to the H3K79 residue.[3][5] This mode of action effectively and

specifically blocks the catalytic activity of Dot1L.

Quantitative Data for SGC0946
The following tables summarize the key quantitative data that establish SGC0946 as a potent

and selective chemical probe for Dot1L.

Table 1: Biochemical Activity of SGC0946 Against Dot1L

Parameter Value Species Notes

IC₅₀ 0.3 nM Human

Radiometric assay
using recombinant
Dot1L and
nucleosome
substrate.

| Kᵢ | ≤80 pM | Human | Determined for the closely related analog Pinometostat.[3] |

Table 2: Cellular Activity of SGC0946

Assay Cell Line IC₅₀ Notes

H3K79

Dimethylation
HeLa 3 nM

Inhibition of the
direct product of
Dot1L activity in
cells.[6]

HoxA9 Promoter

Activity
Molm-13 17 nM

Reporter assay

measuring the activity

of a key Dot1L target

gene promoter.[6]
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| Anti-proliferation | MV4-11 (MLL-AF4) | 5 nM | Measures the phenotypic consequence of

Dot1L inhibition in a Dot1L-dependent cancer cell line.[6] |

Table 3: Selectivity Profile of SGC0946 Analogs

Methyltransferase Fold Selectivity vs. Dot1L Notes

PRMT5 >33,000-fold
Data for EPZ004777, a
close analog.

CARM1 >33,000-fold

Demonstrates high selectivity

against arginine

methyltransferases.

SETD7 >33,000-fold

Demonstrates high selectivity

against SET domain-

containing lysine

methyltransferases.

EZH2 >33,000-fold

Demonstrates high selectivity

against other key epigenetic

targets.

| G9a | >33,000-fold | High selectivity is a critical feature of a reliable chemical probe. |

Key Experimental Protocols
Detailed methodologies are provided below for core experiments to validate the activity and

effects of a Dot1L chemical probe like SGC0946.

Protocol 1: In Vitro Dot1L Enzymatic Assay (Radiometric)

This assay quantitatively measures the enzymatic activity of Dot1L and the potency of

inhibitors.

Reagents:

Recombinant human Dot1L (e.g., residues 1-416).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5346981/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recombinant human nucleosomes (substrate).

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

SGC0946 or other test compounds, serially diluted in DMSO.

Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4 mM DTT.

Scintillation fluid.

Procedure:

Prepare reaction mixtures in a 96-well plate containing assay buffer, 10 nM Dot1L, and

300 nM nucleosomes.

Add SGC0946 at various concentrations (e.g., 0.01 nM to 1 µM) and incubate for 15

minutes at room temperature.

Initiate the reaction by adding 1 µM [³H]-SAM.

Incubate the reaction for 60 minutes at room temperature.

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove

unincorporated [³H]-SAM.

Dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using

a scintillation counter.

Calculate IC₅₀ values by fitting the data to a four-parameter dose-response curve.

Protocol 2: Cellular H3K79 Methylation Assay (Western Blot)

This protocol assesses the ability of the probe to inhibit Dot1L activity within cells.

Cell Culture and Treatment:

Culture an MLLr leukemia cell line (e.g., MV4-11 or MOLM-13) in appropriate media.
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Seed cells at a density of 0.5 x 10⁶ cells/mL.

Treat cells with a dose-response of SGC0946 (e.g., 1 nM to 10 µM) or DMSO vehicle

control for 72-96 hours.

Histone Extraction:

Harvest cells by centrifugation.

Lyse cells in a hypotonic buffer and isolate nuclei.

Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

Precipitate histones with TCA and wash with acetone.

Western Blotting:

Resuspend the histone pellet in water and determine protein concentration (BCA assay).

Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies overnight at 4°C: anti-H3K79me2, anti-H3K79me3, and

anti-total Histone H3 (as a loading control).

Wash and incubate with HRP-conjugated secondary antibodies.

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Protocol 3: MLLr Cell Proliferation Assay

This assay measures the phenotypic effect of Dot1L inhibition on the growth of dependent

cancer cells.

Reagents:
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MV4-11 cells.

RPMI-1640 medium + 10% FBS.

SGC0946.

CellTiter-Glo® Luminescent Cell Viability Assay kit.

Procedure:

Seed MV4-11 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.

Add SGC0946 in a 10-point, 3-fold serial dilution (e.g., from 10 µM down to 0.5 nM).

Include DMSO vehicle controls.

Incubate the plate for 6-7 days at 37°C, 5% CO₂.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Normalize data to DMSO controls and calculate IC₅₀ values.
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Caption: SGC0946 competitively inhibits Dot1L, blocking H3K79 methylation.

Dot1L Signaling in MLL-Rearranged Leukemia
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Caption: Role of Dot1L in MLL-rearranged leukemia and point of inhibition.

Experimental Workflow for Probe Validation
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Caption: A logical workflow for validating a Dot1L chemical probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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